isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione
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Description
Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various methodologies for synthesizing isoindolo[2,1-a][3,1]benzothiazepine derivatives and related compounds. For instance, Yao et al. (2018) presented a strategy for the stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives via a domino reaction, highlighting the structural unity between benzooxazepine and isoindolone motifs Yao et al., 2018. This research contributes to the broader understanding of isoindolo[2,1-a][3,1]benzothiazepine derivatives' synthesis, showcasing their versatility in chemical reactions and potential for creating a wide range of functionalized molecules.
Biological Activity and Therapeutic Potential
The exploration of isoindolo[2,1-a][3,1]benzothiazepine derivatives for their biological activities has led to the identification of compounds with promising pharmacological profiles. For example, Kendre et al. (2015) synthesized a series of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities, suggesting the potential of these compounds in developing new therapeutic agents Kendre et al., 2015.
Novel Heterocyclic Compounds Development
Research into isoindolo[2,1-a][3,1]benzothiazepine derivatives has also focused on developing new heterocyclic compounds with unique structures and potential applications. Gromachevskaya et al. (2013) developed optimal conditions for synthesizing derivatives such as 11H-isoindolo[2,1-a]benzimidazol-11-one, providing a foundation for the creation of novel heterocyclic systems with potential pharmaceutical interest Gromachevskaya et al., 2013.
properties
IUPAC Name |
7aH-isoindolo[2,3-a][3,1]benzothiazepine-5,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-14-9-20-16-11-6-2-1-5-10(11)15(19)17(16)13-8-4-3-7-12(13)14/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECGLZEPAHHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N3C(S1)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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